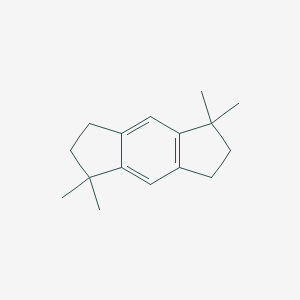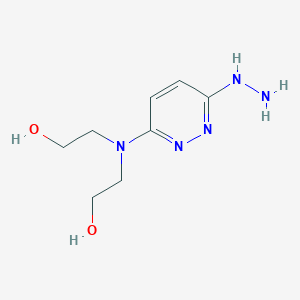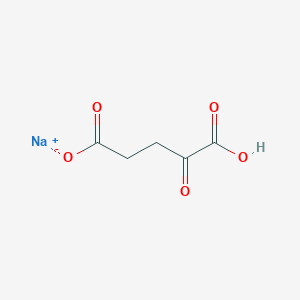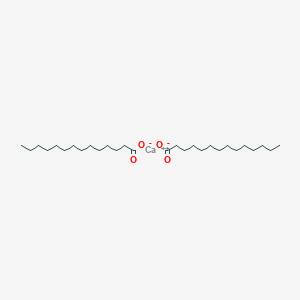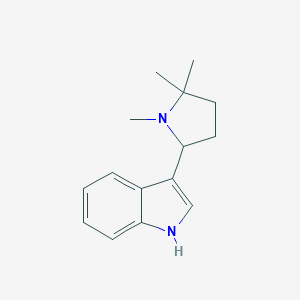
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole, also known as TRIMIPRAMINE, is a tricyclic antidepressant drug that has been used in the treatment of major depressive disorder. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain. This results in an overall increase in neurotransmitter activity, which is believed to be responsible for its antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as to modulate the activity of certain receptors. In addition, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its overall therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has a number of advantages for use in laboratory experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the neurobiology of depression and other psychiatric disorders. However, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole also has a number of limitations, including its potential for side effects and its limited effectiveness in some patients.
Direcciones Futuras
There are a number of potential future directions for research on 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole. One area of interest is the development of new and more effective antidepressant drugs based on the 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole structure. Another area of interest is the use of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole in combination with other drugs or therapies, in order to enhance its therapeutic effects. Finally, there is also a need for further research into the long-term effects of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole use, in order to better understand its potential risks and benefits.
Métodos De Síntesis
The synthesis of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole involves the condensation of 3-(dimethylamino)propylamine with 1-(2-bromoethyl)-1H-indole in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrogenated to yield the final product.
Aplicaciones Científicas De Investigación
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has been extensively studied for its antidepressant properties. It has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain, which are believed to be involved in the regulation of mood. In addition, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has also been studied for its potential use in the treatment of other psychiatric disorders such as anxiety and obsessive-compulsive disorder.
Propiedades
Número CAS |
19137-80-5 |
|---|---|
Nombre del producto |
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole |
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-15(2)9-8-14(17(15)3)12-10-16-13-7-5-4-6-11(12)13/h4-7,10,14,16H,8-9H2,1-3H3 |
Clave InChI |
CTLWQMICLDLMLR-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1C)C2=CNC3=CC=CC=C32)C |
SMILES canónico |
CC1(CCC(N1C)C2=CNC3=CC=CC=C32)C |
Sinónimos |
3-(1,5,5-Trimethyl-2-pyrrolidinyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



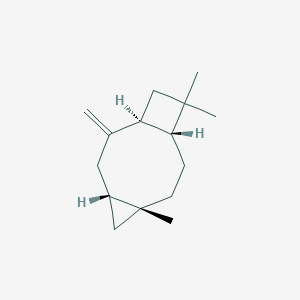
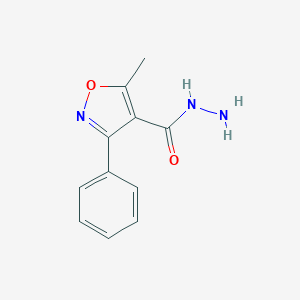
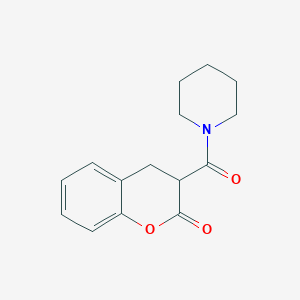
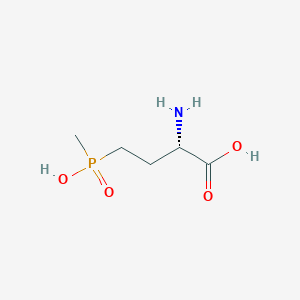
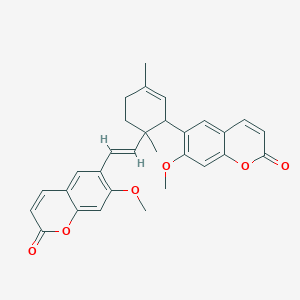
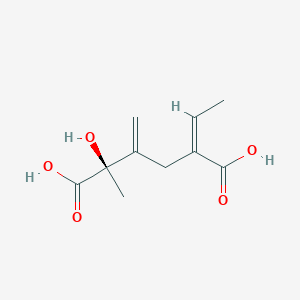
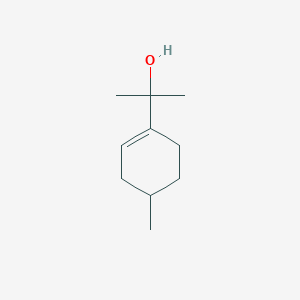
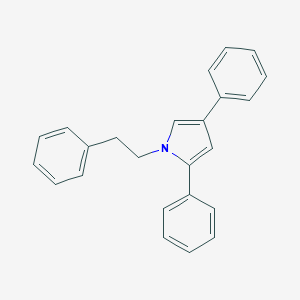
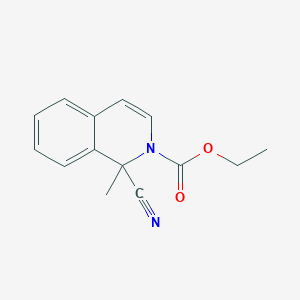
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
